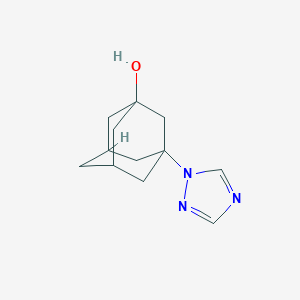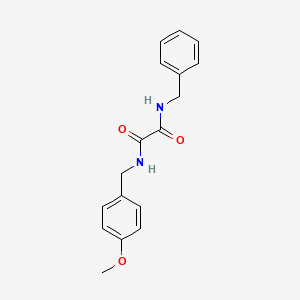![molecular formula C19H17N3OS B5146551 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5146551.png)
2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide, also known as MPTP, is a chemical compound that has been studied extensively in scientific research. It is a thioamide derivative of pyrimidine and is commonly used in laboratory experiments to study its mechanism of action and its effects on biochemical and physiological processes.
Mécanisme D'action
2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide is metabolized by monoamine oxidase B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra. MPP+ then inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease in animal models closely resembles the human disease, with motor deficits, loss of dopaminergic neurons, and the presence of Lewy bodies. This compound has also been shown to affect other physiological processes such as the immune system and cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide in laboratory experiments include its ability to selectively destroy dopaminergic neurons, its reproducibility, and its ability to closely mimic the pathophysiology of Parkinson's disease. However, the limitations include the fact that it only induces a subset of Parkinson's disease symptoms and does not fully replicate the disease.
Orientations Futures
For research on 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide include developing new treatments for Parkinson's disease, studying its effects on other physiological processes, and improving animal models to better replicate the human disease. Additionally, there is potential for this compound to be used in other research areas such as cancer and neurodegenerative disorders.
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research due to its ability to induce Parkinson's disease in animal models. Its mechanism of action involves the selective destruction of dopaminergic neurons in the substantia nigra, leading to motor deficits and the presence of Lewy bodies. While this compound has limitations in replicating the full spectrum of Parkinson's disease, it remains a valuable tool for scientific research and has potential for future developments in various research areas.
Méthodes De Synthèse
The synthesis of 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide involves the reaction between 4-methyl-6-phenyl-2-pyrimidinethiol and N-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 208-210°C.
Applications De Recherche Scientifique
2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide has been widely used in scientific research to study its effects on the nervous system. It is commonly used to induce Parkinson's disease in animal models due to its ability to selectively destroy dopaminergic neurons in the substantia nigra. This has allowed researchers to study the pathophysiology of Parkinson's disease and develop new treatments.
Propriétés
IUPAC Name |
2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-14-12-17(15-8-4-2-5-9-15)22-19(20-14)24-13-18(23)21-16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTJPXJEHHSJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-(2,4-difluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5146486.png)


![1-ethyl-N-[4-(methylthio)phenyl]-4-piperidinamine](/img/structure/B5146508.png)
![10-acetyl-11-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5146512.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146525.png)
![3-({5-[(2,4-dinitrophenyl)amino]-2-methylphenyl}imino)-2-(4-nitrophenyl)-1-indanone](/img/structure/B5146533.png)
![N,N-diethyl-1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxamide](/img/structure/B5146538.png)
![1,3-dimethyl-5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146543.png)


![6-oxo-N-(2-phenoxyethyl)-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5146562.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]piperidine](/img/structure/B5146576.png)